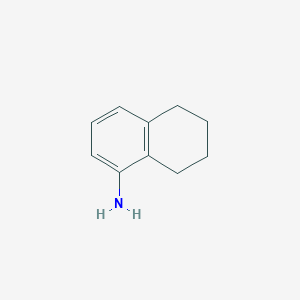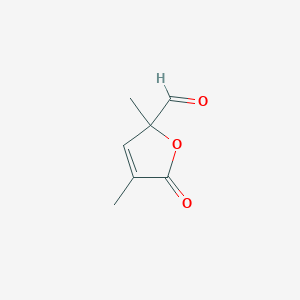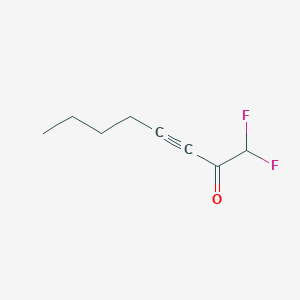
1,1-Difluorooct-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluorooct-3-yn-2-one is a chemical compound with the molecular formula C8H4F2O. It is also known as 2,2-difluoro-3-octyn-2-one or DFOD. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1-difluorooct-3-yn-2-one is not fully understood, but studies have suggested that it may act through the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. DFOD has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1-difluorooct-3-yn-2-one has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory activity, and neuroprotective effects. DFOD has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1-difluorooct-3-yn-2-one is its versatility as a building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions makes it a valuable tool for synthetic chemists. However, DFOD has some limitations in lab experiments, including its potential toxicity and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are many potential future directions for research on 1,1-difluorooct-3-yn-2-one. One area of interest is the development of new anticancer agents based on DFOD. Researchers may also investigate the use of DFOD as a building block for the synthesis of new materials with novel properties, such as fluorescent dyes and polymers. In addition, further studies may be conducted to better understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.
Conclusion:
1,1-Difluorooct-3-yn-2-one is a unique chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility as a building block for the synthesis of complex molecules and its potential as an anticancer agent make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of DFOD and its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 1,1-difluorooct-3-yn-2-one involves the reaction of 1,1,2,2-tetrafluoroethane with propargyl alcohol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through a series of steps, including deprotonation, nucleophilic addition, and elimination, to yield the desired product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,1-Difluorooct-3-yn-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DFOD has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. DFOD has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In materials science, DFOD has been used as a building block for the synthesis of functional materials such as fluorescent dyes and polymers. Its unique chemical structure and reactivity make it a valuable tool for the design and synthesis of new materials with novel properties.
In organic synthesis, DFOD has been used as a versatile building block for the synthesis of complex molecules. Its ability to undergo a variety of chemical reactions, including nucleophilic addition, oxidation, and reduction, make it a valuable tool for synthetic chemists.
Eigenschaften
CAS-Nummer |
117710-73-3 |
|---|---|
Produktname |
1,1-Difluorooct-3-yn-2-one |
Molekularformel |
C8H10F2O |
Molekulargewicht |
160.16 g/mol |
IUPAC-Name |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
InChI-Schlüssel |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
Kanonische SMILES |
CCCCC#CC(=O)C(F)F |
Synonyme |
3-Octyn-2-one, 1,1-difluoro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



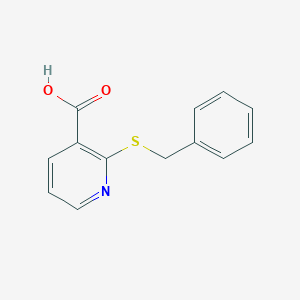

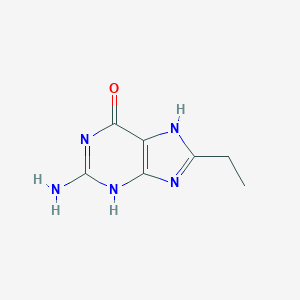
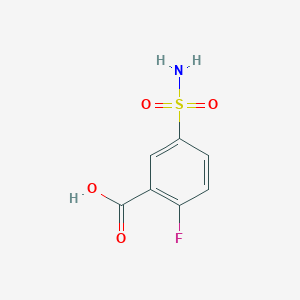
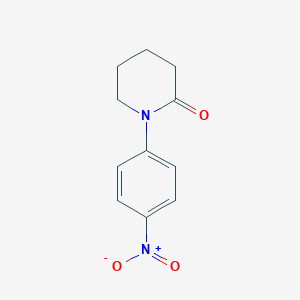
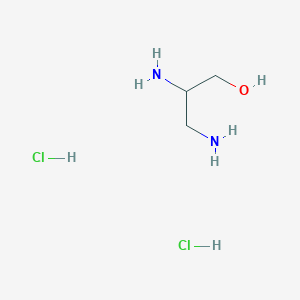
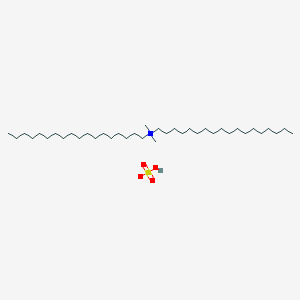
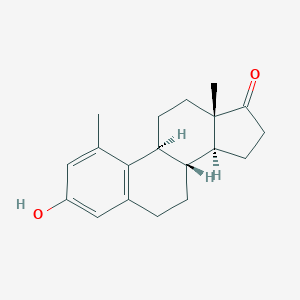
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
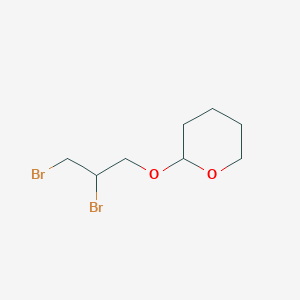
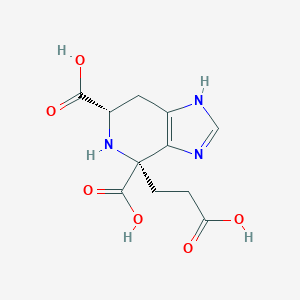
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
